5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid
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Overview
Description
5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is an organic compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid typically involves the protection of the amino group on the quinoline ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of quinoline-2-carboxylic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline-2-methanol derivatives.
Substitution: N-substituted quinoline derivatives.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with biological targets such as enzymes and receptors. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid: Similar in structure but contains a thiazole ring instead of a quinoline ring.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature Boc-protected amino groups but are used in different contexts, such as ionic liquids for organic synthesis.
Uniqueness
5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is unique due to its quinoline ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents .
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-10-9(11)7-8-12(16-10)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
ITKZSQWSEPHGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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